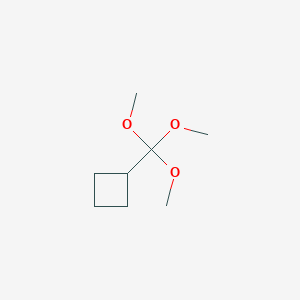
3-(4-(Trifluoromethyl)piperidin-1-yl)propanoic acid
Descripción general
Descripción
3-(4-(Trifluoromethyl)piperidin-1-yl)propanoic acid is a chemical compound with the formula C9H14F3NO2 . It is a derivative of piperidine, a six-membered ring with one nitrogen atom . The trifluoromethyl group (-CF3) is a common functional group in pharmaceuticals, known for its ability to modulate the physical, chemical, and biological properties of molecules .
Aplicaciones Científicas De Investigación
3-TFMPPA has been used in a variety of scientific research applications. It has been used in the synthesis of various pharmaceuticals, agrochemicals, and dyes. Additionally, it has been studied for its potential use in biochemistry and physiology, as well as its use in laboratory experiments. In biochemistry, 3-TFMPPA has been used to study the structure and function of proteins, as well as the interactions between proteins and other molecules. In physiology, it has been used to study the effects of various compounds on the body, as well as the mechanisms of action of various drugs.
Mecanismo De Acción
The mechanism of action of 3-TFMPPA is not fully understood. However, it is believed that the trifluoromethyl group of the compound can interact with the active site of a protein, altering its structure and affecting its function. In addition, the piperidin-1-yl group can interact with other molecules, such as lipids, altering their structure and affecting their function.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-TFMPPA are not fully understood. However, it has been shown to interact with proteins and other molecules, altering their structure and affecting their function. In addition, it has been shown to have a variety of effects on the body, including the activation of certain enzymes, the inhibition of certain enzymes, and the modulation of certain metabolic pathways.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-TFMPPA has several advantages for use in laboratory experiments. It is highly soluble in a variety of solvents, making it easy to use in a variety of reactions. Additionally, it is relatively stable, making it suitable for long-term storage. However, it is also relatively expensive, making it difficult to use in large-scale reactions.
Direcciones Futuras
In the future, 3-TFMPPA could be used to study the structure and function of proteins, as well as the interactions between proteins and other molecules. Additionally, it could be used to study the effects of various compounds on the body, as well as the mechanisms of action of various drugs. Additionally, it could be used to develop new pharmaceuticals, agrochemicals, and dyes. Finally, it could be used to develop new laboratory techniques, such as high-throughput screening and drug delivery systems.
Propiedades
IUPAC Name |
3-[4-(trifluoromethyl)piperidin-1-yl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14F3NO2/c10-9(11,12)7-1-4-13(5-2-7)6-3-8(14)15/h7H,1-6H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXTCZFFZWNWFBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(F)(F)F)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[(3-Methylphenyl)methyl]cyclopropane-1-carboxylic acid](/img/structure/B1455801.png)

![1-[(1H-pyrazol-1-yl)methyl]cyclohexan-1-ol](/img/structure/B1455803.png)



![{1-[(4-Chlorophenyl)methyl]cyclopropyl}methanol](/img/structure/B1455810.png)





